molecular formula C13H17FOS B7998611 4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol CAS No. 1443307-38-7

4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol

Cat. No.: B7998611
CAS No.: 1443307-38-7
M. Wt: 240.34 g/mol
InChI Key: ZTHOIKPWZGLAEF-UHFFFAOYSA-N
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Description

4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol is an organic compound that features a thiophenol group substituted with a cyclohexyloxy methyl group and a fluorine atom

Preparation Methods

The synthesis of 4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyloxy methyl group: This can be achieved by reacting cyclohexanol with formaldehyde in the presence of an acid catalyst to form cyclohexyloxymethanol.

    Introduction of the fluorine atom: The fluorine atom can be introduced through a halogen exchange reaction using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Formation of the thiophenol group: The thiophenol group can be introduced by reacting the intermediate with thiophenol in the presence of a base such as sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol can undergo various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or alkoxides under suitable conditions.

Common reagents and conditions used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include sulfonic acids, sulfoxides, and substituted thiophenols.

Scientific Research Applications

4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol can be compared with similar compounds such as:

    4-[(Cyclohexyloxy)methyl]-3-fluorobenzenethiol: This compound has a similar structure but lacks the thiophenol group, which may result in different chemical reactivity and biological activity.

    4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde: This compound has an aldehyde group instead of a thiophenol group, leading to different applications and reactivity.

The uniqueness of this compound lies in its combination of a cyclohexyloxy methyl group, a fluorine atom, and a thiophenol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(cyclohexyloxymethyl)-3-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FOS/c14-13-8-12(16)7-6-10(13)9-15-11-4-2-1-3-5-11/h6-8,11,16H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHOIKPWZGLAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC2=C(C=C(C=C2)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233893
Record name Benzenethiol, 4-[(cyclohexyloxy)methyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443307-38-7
Record name Benzenethiol, 4-[(cyclohexyloxy)methyl]-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443307-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 4-[(cyclohexyloxy)methyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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